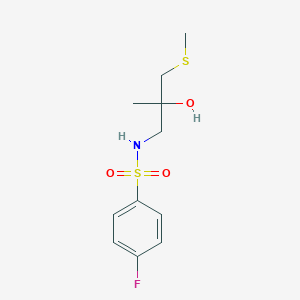

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a chemical compound with the following structural formula: . It belongs to the class of sulfonamides and contains a fluorine atom, a hydroxy group, and a methylthio group attached to a benzene ring.

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach. This method allows for the functionalization of alkyl boronic esters, leading to the formation of the desired sulfonamide structure . Further details on specific synthetic routes would require a thorough review of relevant literature.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Photodynamic Therapy Applications

A study highlighted the potential use of benzenesulfonamide derivatives, specifically zinc phthalocyanine substituted with benzenesulfonamide groups, in photodynamic therapy (PDT). The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable as Type II photosensitizers in cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

2. Inhibitory Properties in Biochemical Processes

Research has revealed that certain benzenesulfonamide compounds act as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. These findings are significant for understanding the biochemical pathways and potential therapeutic applications related to neuronal injury (Röver et al., 1997).

3. Crystal Structure and Chemical Properties

The crystal structures of various benzenesulfonamide compounds have been extensively studied. These studies provide valuable insights into the molecular configurations and potential applications of these compounds in different fields, including pharmaceuticals and materials science (Chumakov et al., 2006).

4. Potential as Anticancer Agents

Benzenesulfonamide derivatives have shown interesting cytotoxic activities, indicating their potential as anticancer agents. This research is crucial for developing new therapeutic strategies in oncology (Gul et al., 2016).

5. Biotransformation Studies

The metabolism and biotransformation of benzenesulfonamide compounds have been investigated to understand their stability and metabolic pathways. This research is crucial for the development of pharmaceuticals and understanding their behavior in biological systems (Słoczyńska et al., 2018).

6. COX-2 Inhibition and Anti-inflammatory Properties

Studies on benzenesulfonamide derivatives have highlighted their inhibitory effects on cyclooxygenase-2 (COX-2), demonstrating potential anti-inflammatory applications. Such findings are significant in the development of new drugs for conditions like arthritis and pain management (Pal et al., 2003).

7. Synthesis and Structural Analysis

Research into the synthesis and structure of benzenesulfonamide compounds has contributed to our understanding of their chemical properties and potential applications in various fields (Naganagowda & Petsom, 2011).

Propriétés

IUPAC Name |

4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTRMDILCPZQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)F)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)

![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)

![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)

![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)

![ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3015759.png)

![methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B3015762.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B3015763.png)

![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015764.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B3015770.png)

![2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid](/img/structure/B3015772.png)